

Prevalence of Gal d 4 Sensitization in Egg-Allergic Children: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Allergen Gal d 4 (46-61), chicken

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the prevalence of sensitization to Gal d 4 (lysozyme) in children with egg allergies. It consolidates quantitative data from various studies, details the experimental protocols used for detection, and illustrates the relevant biological pathways and diagnostic workflows. This document is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in the development of diagnostics and therapeutics for egg allergy.

Introduction to Gal d 4 and Egg Allergy

Hen's egg allergy is one of the most common food allergies in infants and young children, with a prevalence of approximately 1.3% to 1.6%.^[1] The primary source of allergens is the egg white, which contains several major allergenic proteins, including ovomucoid (Gal d 1), ovalbumin (Gal d 2), ovotransferrin (Gal d 3), and lysozyme (Gal d 4).^{[1][2]} Gal d 4, a 14.3 kDa protein, constitutes about 3-3.4% of the total egg white protein.^[1] It is known to be a heat-labile allergen, meaning its allergenicity can be reduced by cooking.^{[1][3]} Sensitization to Gal d 4 is a significant factor in a subset of egg-allergic children and can be associated with reactions to raw or lightly cooked eggs, as well as to products containing lysozyme as a preservative, such as some cheeses and pharmaceuticals.^{[1][4]}

Prevalence of Gal d 4 Sensitization

The prevalence of IgE sensitization to Gal d 4 in egg-allergic children varies across different populations and studies. This variation can be attributed to differences in study design, patient demographics, and the diagnostic methods employed. The following table summarizes quantitative data from several key studies.

Study (Reference)	Patient Cohort	Age Range	Methodology	Prevalence of Gal d 4 Sensitization
Italian Study[1]	46 egg-allergic children	0.7 - 15.1 years	Not specified	36.9% (17/46)
China-based Study[1][5]	99 allergic individuals	Not specified	Modified ELISA	44% (44/99)
Finland-based Study[1]	185 egg-sensitized children	1 - 19 years	Not specified	23%
Multi-center Study (Europe, US, Japan)[1]	83 egg white-sensitized individuals	Not specified	Not specified	58% (48/83)
Frémont et al.[3]	52 clinically egg-allergic patients	Not specified	Cap RAST	35%
Northern Chinese Children Study[6]	56 egg-allergic children	6 months - 10 years	LICA/ELISA/ImmunoCAP	14.3%

Experimental Protocols for Detecting Gal d 4-Specific IgE

The detection and quantification of specific IgE (sIgE) antibodies to Gal d 4 are crucial for diagnosing sensitization. The most common methods are enzyme-linked immunosorbent assay (ELISA) and fluoroenzyme immunoassay (FEIA), such as the ImmunoCAP system.

ImmunoCAP Specific IgE Assay (FEIA)

The ImmunoCAP system is a widely used, semi-automated method for quantifying sIgE.[\[4\]](#)[\[5\]](#)
[\[7\]](#)

Principle: The assay is a sandwich immunoassay. The allergen of interest, in this case, Gal d 4, is covalently bound to a solid phase (the ImmunoCAP). The patient's serum is incubated with the ImmunoCAP, and any Gal d 4-specific IgE antibodies present will bind to the immobilized allergen. After washing away unbound antibodies, an enzyme-labeled anti-IgE antibody is added, which binds to the captured sIgE. A developing agent is then added, and the resulting fluorescence is measured. The fluorescence intensity is proportional to the concentration of sIgE in the sample, which is determined by comparison to a standard curve.[\[4\]](#)[\[7\]](#)

Detailed Methodology (Phadia Instruments):

- Sample Preparation: Patient serum or plasma is used. Typically, 40 µl of the sample is required per determination.[\[4\]](#) Sample dilution is generally not necessary unless sIgE levels are expected to be above the detection range of 100 kUA/l.[\[4\]](#)
- Assay Procedure:
 - The ImmunoCAP, containing the bound Gal d 4 allergen, is incubated with the patient sample.
 - Unbound IgE is removed by washing.
 - Enzyme-labeled anti-IgE antibodies (conjugate) are added (50 µl) and incubated.[\[4\]](#)
 - Unbound conjugate is washed away.
 - A developing solution (50 µl) is added and incubated.[\[4\]](#)
 - The reaction is stopped with a stop solution (600 µl).[\[4\]](#)
 - The fluorescence of the eluate is measured.
- Incubation: All incubations are performed at 37°C.[\[4\]](#)[\[7\]](#) The total assay time varies depending on the instrument, for example, 2.5 hours on a Phadia 100 and 1 hour and 45 minutes on Phadia 250, 1000, 2500, and 5000 systems.[\[4\]](#)

- Calibration: A calibration curve is generated using ImmunoCAP Specific IgE Calibrators, which are run in duplicate. This curve is then used to convert the fluorescence measurements of patient samples into quantitative results (kUA/L).[4][7]

Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is another common method for quantifying sIgE.

Principle: This is a sandwich ELISA. Microtiter wells are coated with a monoclonal anti-human IgE antibody. Patient serum is added, and the total IgE binds to the immobilized antibody. After washing, a horseradish peroxidase (HRP)-conjugated monoclonal anti-human IgE antibody is added, which binds to the captured IgE. A substrate solution is then added, which is converted by HRP into a colored product. The intensity of the color is proportional to the amount of IgE in the sample.[8] For specific IgE, the wells would be coated with the Gal d 4 allergen.

Detailed Methodology (General Protocol):

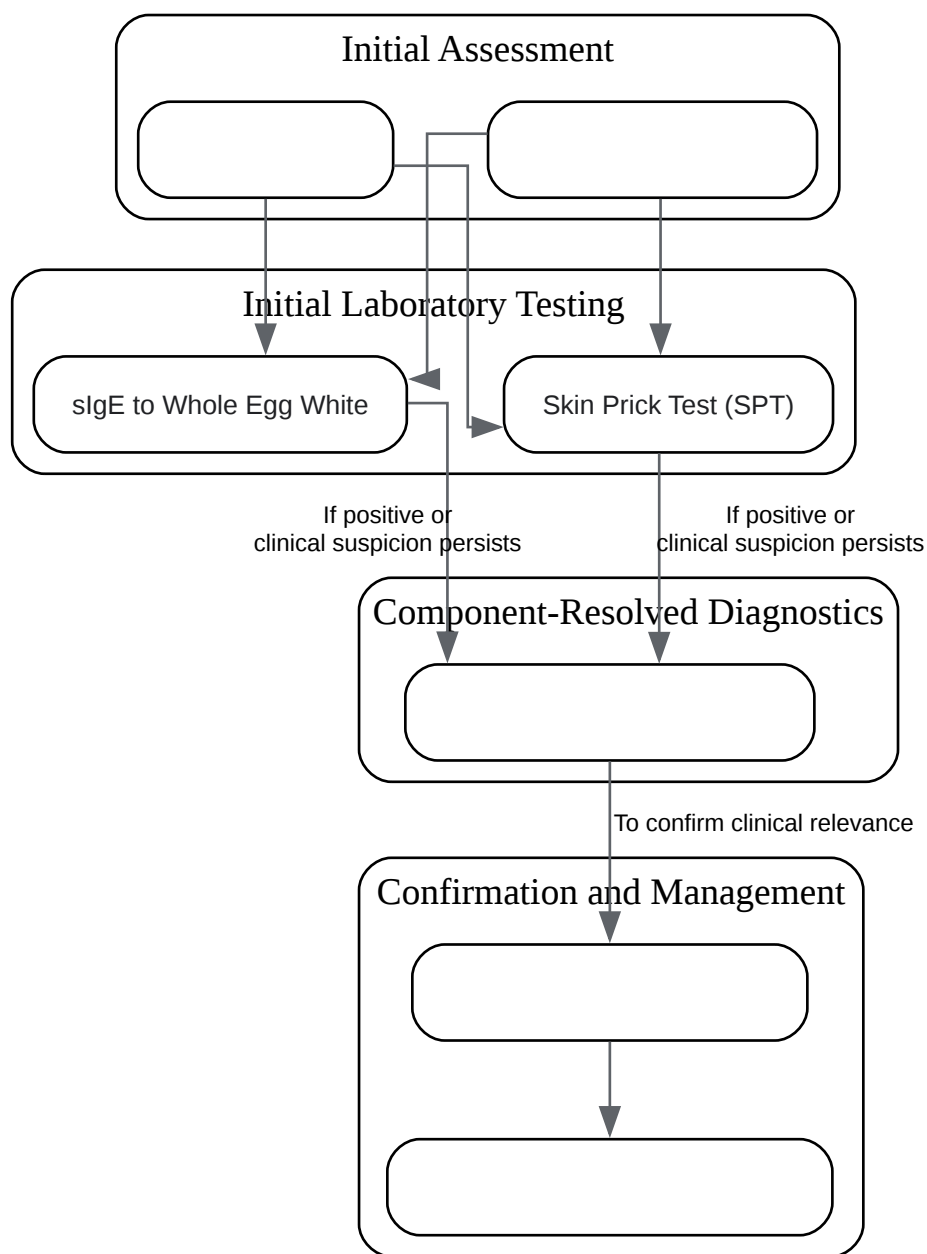
- Sample Preparation: Serum samples are diluted (e.g., 1/5 dilution).[8]
- Assay Procedure:
 - Dispense 100 µl of standards and controls, and 20 µl of patient samples into the wells. Add 80 µl of sample diluent to the sample wells.[8]
 - Incubate for 60 minutes at room temperature.[8]
 - Wash the wells three times with wash buffer.
 - Add 100 µl of HRP-conjugated anti-human IgE to each well.
 - Incubate for 30 minutes at room temperature.[9]
 - Wash the wells three times with wash buffer.
 - Add 100 µl of TMB substrate to each well.[9]
 - Incubate for 10 minutes at room temperature.[8][9]

- Add 100 µl of stop solution to each well.[8]
- Read the optical density at 450 nm within 10-15 minutes.[8][9]
- Calibration: A standard curve is generated using known concentrations of IgE standards. The concentration of IgE in the patient samples is determined by interpolating their absorbance values from the standard curve.[9]

Visualization of Pathways and Workflows

Diagnostic Workflow for Egg Allergy and Gal d 4 Sensitization

The following diagram illustrates a typical workflow for diagnosing egg allergy and identifying sensitization to specific components like Gal d 4.

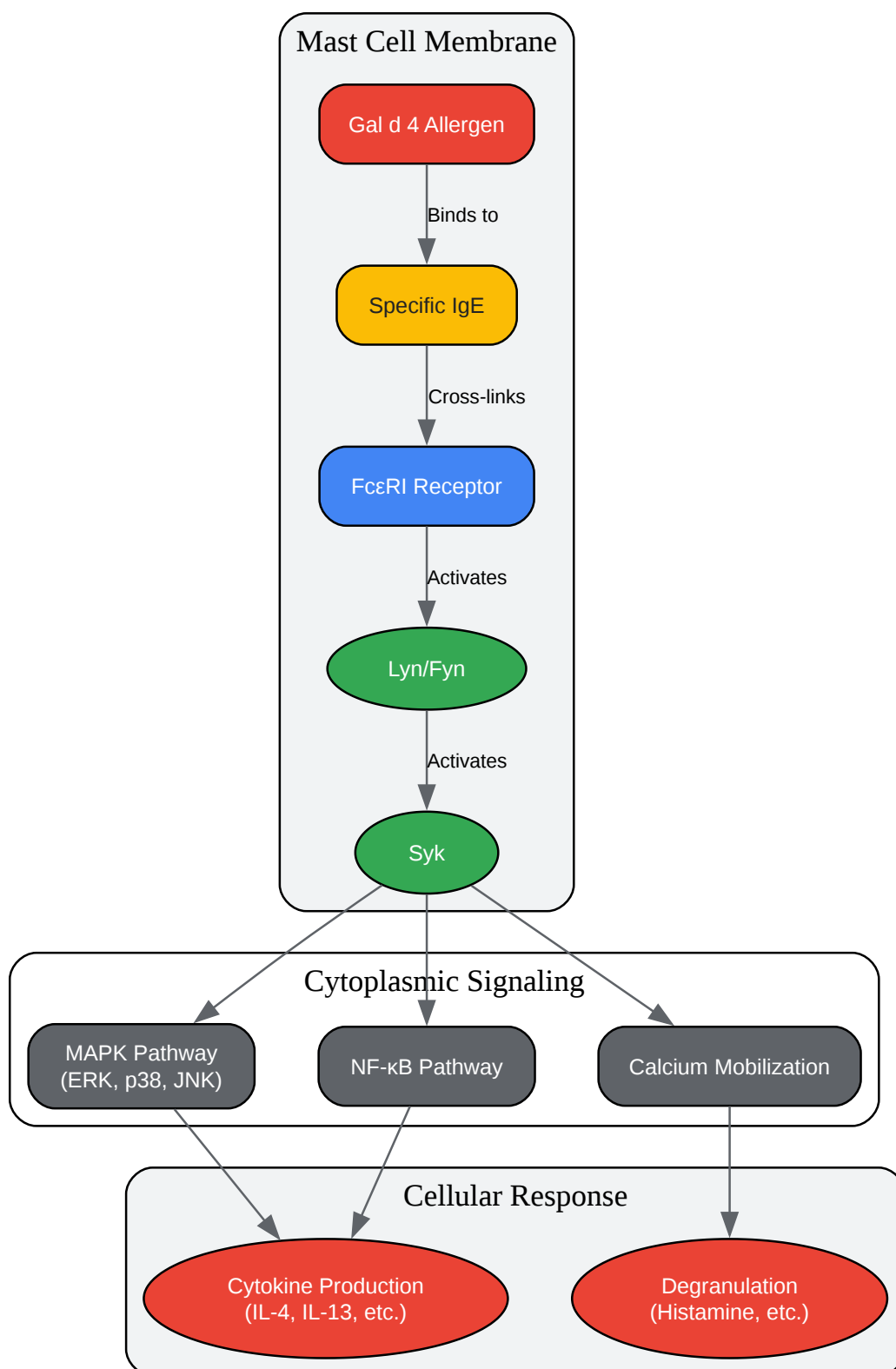


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Diagnostic workflow for egg allergy.

IgE-Mediated Signaling Pathway in Mast Cells

This diagram illustrates the signaling cascade initiated by the cross-linking of IgE on the surface of mast cells by an allergen such as Gal d 4.



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IgE-mediated mast cell activation.

Clinical Significance and Future Directions

The presence of sIgE to Gal d 4 can help in the diagnosis of egg allergy, particularly in cases of reactions to raw or lightly cooked eggs.[1] Component-resolved diagnostics, which includes testing for sIgE to Gal d 4, allows for a more precise characterization of a patient's sensitization profile.[1] This can aid in risk assessment and provide guidance on dietary restrictions. For instance, a child sensitized only to heat-labile allergens like Gal d 4 may tolerate baked egg products.

Future research should focus on standardizing diagnostic cut-off values for Gal d 4 sIgE to better predict clinical reactivity. Further investigation into the molecular and immunological characteristics of Gal d 4 may also pave the way for the development of novel immunotherapies for egg allergy. Understanding the specific T-cell and B-cell epitopes of Gal d 4 could be instrumental in designing such targeted treatments.

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- To cite this document: BenchChem. [Prevalence of Gal d 4 Sensitization in Egg-Allergic Children: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15563111#prevalence-of-gal-d-4-sensitization-in-egg-allergic-children]

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